molecular formula C21H25FN4O2S B6579664 N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1049573-41-2

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B6579664
CAS No.: 1049573-41-2
M. Wt: 416.5 g/mol
InChI Key: ZOKCTNKDDJQQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H25FN4O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.16822539 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a fluorophenyl group, and a methylsulfanyl phenyl moiety. Its molecular formula is C18H23FN4SC_{18}H_{23}FN_4S with a molecular weight of approximately 348.46 g/mol. The presence of the fluorine atom is significant as it can enhance metabolic stability and influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors.

  • Serotonin Receptor Modulation : The compound has shown potential as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders. Studies suggest that the piperazine moiety enhances binding affinity to serotonin receptors, particularly 5-HT_2A and 5-HT_1A subtypes, which are crucial targets in antidepressant therapies .
  • Dopamine Receptor Interaction : The fluorophenyl group may also facilitate interaction with dopamine receptors, influencing dopaminergic pathways associated with conditions like schizophrenia and Parkinson's disease. This dual activity could position the compound as a versatile therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and phenyl groups significantly affect biological activity:

  • Fluorination : The introduction of fluorine at the para position on the phenyl ring has been linked to increased receptor affinity and improved metabolic stability. This modification reduces the rate of biotransformation, making the compound more viable for therapeutic use .
  • Methylsulfanyl Substitution : The presence of the methylsulfanyl group is believed to enhance lipophilicity, facilitating better membrane permeability and bioavailability in vivo .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Study 1 Demonstrated that this compound exhibits significant inhibition of serotonin uptake in vitro, comparable to established SSRIs .
Study 2 Investigated its effects on dopamine signaling pathways, revealing potential implications for treating neuropsychiatric disorders through modulation of dopaminergic activity .
Study 3 Conducted metabolic stability assessments showing that the compound maintains higher levels of unmetabolized product compared to similar compounds lacking fluorination, indicating favorable pharmacokinetic properties .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2S/c1-29-19-5-3-2-4-18(19)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKCTNKDDJQQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.